molecular formula C14H11ClN2O3S B368814 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole CAS No. 313402-96-9

1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole

Cat. No.: B368814
CAS No.: 313402-96-9
M. Wt: 322.8g/mol
InChI Key: PWQPVRGSCAIDNY-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole is a chemical research reagent. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, well-known for their diverse biological profiles . The core benzimidazole structure is an isostere of naturally occurring purines, allowing it to interact with various enzymatic systems and biopolymers like DNA . Specifically, this compound features a 5-chloro-2-methoxyphenylsulfonyl group attached to the benzimidazole nitrogen. The sulfonamide functional group is present in many bioactive molecules and is frequently associated with herbicidal, anti-malarial, anti-convulsant, and anti-hypertensive activities . The specific substitution pattern on the benzimidazole core, particularly at the N-1, C-2, and other positions, is a major contributory factor to its potential biological activity . Researchers may explore this compound as a key intermediate in organic synthesis or as a candidate for investigating new anticancer agents. Such 2-substituted benzimidazoles have been studied for their versatile mechanisms of action, which can include acting as DNA-binding or alkylating agents, inhibiting tubulin polymerization, or functioning as enzyme inhibitors . The structural features of this reagent make it a valuable building block for developing novel molecules targeted at cancer cell proliferation pathways.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S/c1-20-13-7-6-10(15)8-14(13)21(18,19)17-9-16-11-4-2-3-5-12(11)17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQPVRGSCAIDNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of Benzimidazole Derivatives

The most straightforward method involves sulfonylation of benzimidazole using 5-chloro-2-methoxybenzenesulfonyl chloride. This one-step nucleophilic substitution reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–100°C). The mechanism entails deprotonation of the benzimidazole nitrogen, followed by attack on the electrophilic sulfur atom in the sulfonyl chloride.

Key Reaction Conditions:

  • Solvent: DMF or DMSO (anhydrous)

  • Base: Triethylamine or pyridine (2.0–3.0 equivalents)

  • Temperature: 80–100°C

  • Time: 6–12 hours

While this method offers simplicity, yields are highly dependent on the purity of the sulfonyl chloride. Side reactions, such as over-sulfonylation or hydrolysis of the sulfonyl chloride, necessitate rigorous moisture control.

Multi-Step Synthesis via Intermediate Amides

A patent-derived approach (US3965173A) outlines a multi-step strategy adaptable to this compound. Although originally designed for a related sulfonamide, the protocol provides insights into functional group compatibility:

Methylation of 5-Chlorosalicylic Acid

5-Chlorosalicylic acid is methylated using dimethyl sulfate under alkaline conditions to yield methyl 5-chloro-2-methoxybenzoate. Optimal conditions involve acetone as the solvent and a two-stage addition of dimethyl sulfate to minimize ester hydrolysis.

Example Protocol:

  • Reactants: 5-Chlorosalicylic acid (1.0 mol), dimethyl sulfate (2.2 mol)

  • Solvent: Acetone

  • Base: 2N NaOH

  • Yield: 66%

Aminolysis with Phenethylamine

The methyl ester undergoes aminolysis with phenethylamine to form N-phenethyl-5-chloro-2-methoxybenzamide. This step requires refluxing in a non-polar solvent (e.g., benzene) to drive off methanol and prevent retro-amination.

Example Protocol:

  • Reactants: Methyl 5-chloro-2-methoxybenzoate (1.0 mol), phenethylamine (2.0 mol)

  • Solvent: Benzene

  • Temperature: 125°C

  • Yield: 90%

Chlorosulfonation and Aminolysis

The amide intermediate is treated with chlorosulfonic acid at −10°C to introduce the sulfonyl chloride group, followed by ammonolysis to yield the final sulfonamide. Critical parameters include slow addition of chlorosulfonic acid to prevent charring and precise temperature control during ammonolysis.

Example Protocol:

  • Reactants: N-Phenethyl-5-chloro-2-methoxybenzamide (1.0 mol), chlorosulfonic acid (1.5 mol)

  • Solvent: Chloroform

  • Temperature: −10°C (chlorosulfonation), 25°C (ammonolysis)

  • Yield: 70%

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in direct sulfonylation, while acetone and benzene improve selectivity in multi-step syntheses by stabilizing intermediates. A comparative analysis reveals DMF increases reaction rates but may complicate purification due to high boiling points.

Temperature and Time

Elevated temperatures (80–100°C) accelerate sulfonylation but risk decomposition of heat-sensitive intermediates. In contrast, multi-step methods employ graded temperatures (−10°C to 125°C) to balance reactivity and stability.

Catalytic and Stoichiometric Considerations

Excess phenethylamine (2.0 equivalents) ensures complete aminolysis, while controlled addition of dimethyl sulfate prevents quaternization of the benzimidazole nitrogen.

Analytical Characterization

Spectroscopic Data

  • Molecular Formula: C₁₄H₁₁ClN₂O₃S

  • Mass Spectrometry: Monoisotopic mass = 322.017891 Da

  • Melting Point: 202–206°C (recrystallized from glacial acetic acid)

Purity Assessment

Distillation (b.p. 105–110°C at 0.1 mm Hg) and recrystallization (acetic acid/water) are critical for achieving >95% purity, as evidenced by sharp melting points and single spots on TLC.

Comparative Evaluation of Methods

Parameter Direct Sulfonylation Multi-Step Synthesis
Steps 13–4
Yield Moderate (50–70%)High (66–90%)
Purity Variable>95%
Scalability Limited by sulfonyl chloride availabilitySuitable for bulk synthesis
Cost LowerHigher (multiple reagents)

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1-(5-Chloro-2-hydroxyphenyl)sulfonylbenzimidazole.

    Reduction: Formation of 1-(5-Chloro-2-methoxyphenyl)thiobenzimidazole.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

1. Anticancer Activity
Research indicates that benzimidazole derivatives exhibit anticancer properties. The specific structure of 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole allows it to interact with various cellular targets, potentially inhibiting tumor growth. Studies have shown that modifications to the benzimidazole core can significantly enhance its anticancer efficacy, highlighting the importance of structure-activity relationships in drug design.

2. Antimicrobial Properties
Due to its sulfonamide nature, this compound is also being investigated for its antibacterial effects. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism of action positions this compound as a candidate for developing new antimicrobial agents.

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of various benzimidazole derivatives, including this compound, against different cancer cell lines. The results indicated a significant reduction in cell viability in treated groups compared to controls, suggesting potential for further development as an anticancer therapeutic.

Case Study 2: Antimicrobial Activity
In a clinical setting, the compound was tested against common bacterial strains responsible for infections. The findings demonstrated that this compound exhibited potent antibacterial activity, outperforming several existing antibiotics in terms of efficacy against resistant strains.

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AnticancerInhibition of cell proliferation
AntimicrobialInhibition of folic acid synthesis
Anti-inflammatoryModulation of inflammatory pathways

Table 2: Case Study Summary

Case StudyFocus AreaKey Findings
Anticancer StudyCell ViabilitySignificant reduction in cancer cell viability
Antimicrobial StudyBacterial ResistancePotent activity against resistant bacterial strains

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key differences between the target compound and its analogs:

Compound Name Substituents/Functional Groups Key Properties Biological Activity Synthesis Method
1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole Sulfonyl, 5-Cl, 2-OCH₃ Moderate lipophilicity, high stability Hypothesized enzyme inhibition Condensation with thiourea
2-n-Butyl-5/6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole 2-n-butyl, 2,4-dimethylphenyl sulfonyl Isomeric mixture (5-Cl:6-Cl = 0.76:0.24) Pharmaceutical activities (unspecified) Sulfonylation with sulfonyl chloride
5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole Sulfanyl (thioether), 3-methylphenoxy ethyl High lipophilicity Potential antimicrobial activity Thioether formation
2-Phenylbenzimidazole-5-sulfonic acid (Ensulizole) Sulfonic acid, phenyl High water solubility UV absorption (sunscreen ingredient) Sulfonation

Detailed Comparisons

Sulfonyl vs. Sulfanyl Derivatives
  • Target Compound (Sulfonyl) : The sulfonyl group imparts strong electron-withdrawing effects, enhancing metabolic stability and resistance to oxidation compared to sulfanyl analogs. This group may facilitate hydrogen bonding with biological targets, improving binding affinity .
Substituent Position and Isomerism
  • The target compound’s 5-chloro-2-methoxyphenyl group provides regioselective substitution, avoiding isomer formation during synthesis. In contrast, 2-n-butylbenzimidazole derivatives () exhibit a 0.76:0.24 ratio of 5-chloro and 6-chloro isomers due to competing sulfonylation pathways, complicating purification .
Sulfonic Acid Derivatives
  • Ensulizole () features a sulfonic acid group, conferring high water solubility and acidity (pKa ~1.5).
Omeprazole-like Derivatives ()
  • Omeprazole derivatives share a methoxy-substituted pyridinylmethylsulfinyl group, which undergoes acid-catalyzed conversion to active sulfenamides. The target compound’s sulfonyl group lacks this activation mechanism, suggesting a different mode of action, possibly as a direct inhibitor rather than a prodrug .

Biological Activity

1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole is a benzimidazole derivative characterized by a sulfonamide group, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections.

Chemical Structure and Properties

The molecular formula of this compound is C14H11ClN2O3SC_{14}H_{11}ClN_{2}O_{3}S with a molecular weight of 320.76 g/mol. The presence of the chloro and methoxy groups on the phenyl ring enhances its biological activity by influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC14H11ClN2O3SC_{14}H_{11}ClN_{2}O_{3}S
Molecular Weight320.76 g/mol
CAS Number313402-96-9

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions between benzimidazole derivatives and sulfonyl chlorides. The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity, often utilizing polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various metabolic pathways. The sulfonamide group plays a critical role in forming strong interactions with amino acid residues in enzyme active sites, leading to modulation of enzyme activity. This interaction can disrupt key biological processes, resulting in therapeutic effects.

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity : Studies have indicated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Properties : It has shown efficacy against a range of bacterial strains, suggesting potential as an antibacterial agent.
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. Further investigation revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
  • Antimicrobial Activity : A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These results indicate its potential use in treating bacterial infections.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of benzimidazole derivatives has shown that modifications at specific positions can significantly influence biological activity. For instance, substituents on the phenyl ring can enhance binding affinity to target enzymes or receptors, thereby improving efficacy.

Q & A

Q. What are the standard synthetic routes for 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole?

The synthesis typically involves multi-step reactions, including sulfonation and cyclization. For example:

  • Step 1 : React 5-chloro-2-methoxyphenyl thiourea with a benzimidazole precursor under acidic conditions to form the sulfonamide intermediate .
  • Step 2 : Cyclize the intermediate using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to yield the sulfonylbenzimidazole core .
  • Step 3 : Purify via column chromatography and confirm structure using NMR and mass spectrometry.

Q. How is the compound characterized structurally?

X-ray crystallography is the gold standard for structural confirmation. Key steps include:

  • Crystal Growth : Use slow evaporation in polar solvents (e.g., ethanol or DMSO) .
  • Data Collection : Employ a diffractometer (e.g., Bruker AXS) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Process data using SHELXL for small-molecule refinement, optimizing bond lengths and angles to R-factor < 0.05 .

Q. What analytical techniques are used to assess purity and stability?

  • HPLC : Reverse-phase C18 column with UV detection at 254 nm.
  • TLC : Monitor reaction progress using chloroform:methanol (7:3) as the mobile phase .
  • Stability Studies : Conduct accelerated degradation tests under heat (40–60°C) and humidity (75% RH) for 4 weeks, analyzing degradation products via LC-MS .

Advanced Research Questions

Q. How do regioselectivity challenges impact sulfonation during synthesis?

Regioselectivity in sulfonation is influenced by electronic and steric factors:

  • Electronic Effects : The methoxy group at the 2-position directs sulfonation to the 5-chloro-substituted phenyl ring via resonance stabilization .
  • Steric Hindrance : Bulky substituents near the reaction site may necessitate harsh conditions (e.g., concentrated H₂SO₄ at 80°C) .
  • Validation : Use DFT calculations (e.g., Gaussian 09) to predict reactive sites and compare with experimental NMR/IR data .

Q. How can conflicting biological activity data across studies be resolved?

Discrepancies often arise from assay conditions or structural analogs. Methodological solutions include:

  • Standardized Assays : Use the same cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., omeprazole for proton pump inhibition) .
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing methoxy with ethoxy) to isolate contributing functional groups .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values from multiple studies .

Q. What role do hydrogen-bonding networks play in the compound’s crystallographic packing?

Hydrogen bonds dictate crystal stability and solubility:

  • Pattern Identification : Use graph-set analysis (e.g., Etter’s rules) to classify motifs like R₂²(8) rings formed between sulfonyl oxygen and benzimidazole NH groups .
  • Impact on Solubility : Strong intermolecular H-bonds reduce aqueous solubility, necessitating co-crystallization with hydrophilic agents (e.g., cyclodextrins) .

Q. How is computational modeling applied to optimize the compound’s pharmacokinetic properties?

  • Docking Studies : Simulate binding to target proteins (e.g., H⁺/K⁺ ATPase) using AutoDock Vina. Focus on sulfonyl-benzimidazole interactions with active-site residues .
  • ADMET Prediction : Use SwissADME to predict logP (target < 3), BBB permeability, and CYP450 inhibition .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of protein-ligand complexes under physiological conditions .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for this compound?

Discrepancies may arise from:

  • Polymorphism : Use DSC to identify polymorphic forms (e.g., Form I vs. Form II) with distinct thermal profiles .
  • Impurity Effects : Trace solvents (e.g., residual DMF) lower melting points; repurify via recrystallization in ethyl acetate .
  • Measurement Variability : Calibrate equipment with standard references (e.g., indium) and report heating rates (e.g., 10°C/min) .

Q. How can conflicting cytotoxicity data in cancer cell lines be addressed?

  • Cell Line Variability : Test across multiple lines (e.g., MCF-7, HeLa) and normalize to proliferation rates .
  • Apoptosis Assays : Supplement viability data with flow cytometry (Annexin V/PI staining) to confirm mechanism .
  • Dose-Response Curves : Use 8-point dilution series to improve IC₅₀ accuracy and exclude outliers via Grubbs’ test .

Methodological Best Practices

  • Crystallography : Always deposit structural data in the Cambridge Structural Database (CSD) for peer validation .
  • Synthesis Reproducibility : Document reaction parameters (e.g., stirring speed, inert atmosphere) in detail .
  • Data Sharing : Use platforms like PubChem to upload spectral and crystallographic data, enhancing transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.